molecular formula C16H23NO5S B7716739 Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate

Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate

Cat. No.: B7716739
M. Wt: 341.4 g/mol
InChI Key: IOWZHIUVZZNERD-UHFFFAOYSA-N
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Description

Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate is an organic compound with the molecular formula C16H23NO5S. It is known for its unique chemical structure, which includes a cyclohexylsulfamoyl group attached to a phenoxyacetate moiety. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate typically involves the following steps:

    Formation of the Phenoxyacetate Moiety: The phenoxyacetate moiety can be synthesized by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Introduction of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group is introduced by reacting the phenoxyacetate intermediate with cyclohexylamine and sulfuryl chloride under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetates.

Scientific Research Applications

Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets. The cyclohexylsulfamoyl group is known to interact with enzymes and receptors, modulating their activity. The phenoxyacetate moiety can influence the compound’s solubility and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate can be compared with other similar compounds, such as:

    Methyl 2-[4-(cyclohexylsulfamoyl)phenoxy]acetate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.

    Methyl 2-[4-(sulfamoyl)-2-methylphenoxy]acetate: Lacks the cyclohexyl group, which can influence its solubility and interaction with molecular targets.

The presence of both the cyclohexylsulfamoyl and methyl groups in this compound makes it unique, providing a balance of properties that enhance its utility in various applications.

Properties

IUPAC Name

methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12-10-14(8-9-15(12)22-11-16(18)21-2)23(19,20)17-13-6-4-3-5-7-13/h8-10,13,17H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWZHIUVZZNERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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